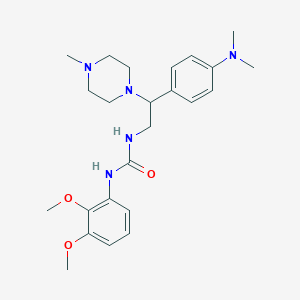

![molecular formula C24H17NS B2891859 N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine CAS No. 1448185-87-2](/img/structure/B2891859.png)

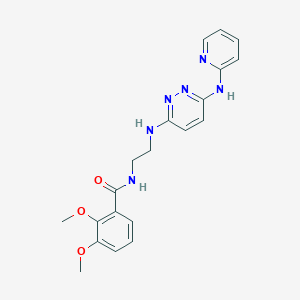

N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine” is a complex organic compound. It is related to Dibenzothiophene, an organosulfur compound consisting of two benzene rings fused to a central thiophene ring . The chemical formula of Dibenzothiophene is C12H8S .

Synthesis Analysis

Dibenzothiophene, a related compound, is prepared by the reaction of biphenyl with sulfur dichloride in the presence of aluminium chloride . Reduction with lithium results in scission of one C-S bond. With butyllithium, this heterocycle undergoes stepwise lithiation at the 4-position . A study has reported the synthesis of 4,4′-bibenzo[c]thiophene derivatives, which might be similar to the compound you’re interested in .Molecular Structure Analysis

The molecular structure of Dibenzothiophene, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of Dibenzothiophene is 184.257 .Chemical Reactions Analysis

The chemical reactions of Dibenzothiophene involve reduction with lithium, which results in scission of one C-S bond. With butyllithium, this heterocycle undergoes stepwise lithiation at the 4-position . S-oxidation with peroxides gives the sulfoxide .Physical and Chemical Properties Analysis

Dibenzothiophene, a related compound, is a colourless solid . It has a density of 1.252 g/cm3, a melting point of 97 to 100 °C, and a boiling point of 332 to 333 °C . It is insoluble in water but soluble in benzene and related solvents .Wissenschaftliche Forschungsanwendungen

DNA-Dependent Protein Kinase (DNA-PK) Inhibitors

N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine derivatives have been investigated for their role as potent inhibitors of DNA-dependent protein kinase (DNA-PK), which is crucial for the repair of DNA double-strand breaks. Such compounds, including variations like 2-morpholin-4-yl-N-[4-(2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)dibenzothiophen-1-yl]acetamide, show high potency against DNA-PK and can enhance the cytotoxicity of ionizing radiation in vitro, suggesting potential applications in cancer therapy (Cano et al., 2010).

Dual DNA-PK/PI3-K Inhibitory Activity

Some analogues of this compound exhibit dual inhibitory activity against DNA-PK and phosphatidylinositol 3-kinase (PI-3K), offering a multifaceted approach to potentiate the cytotoxicity of ionizing radiation and DNA-damaging anticancer agents both in vitro and in vivo. This dual inhibitory property opens avenues for the development of more effective cancer therapeutic agents (Cano et al., 2013).

Novel Optical Properties

Compounds derived from dibenzo[b,d]thiophen, such as 4-amino-N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzamide (HKCN), have been synthesized and shown to exhibit novel optical properties, including high stability and lower band gap, when polymerized. These materials have potential applications in electrochemical devices and sensors, highlighting the versatility of this compound derivatives in materials science (Soyleyici et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(4-phenylphenyl)dibenzothiophen-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NS/c1-2-7-17(8-3-1)18-13-15-19(16-14-18)25-22-11-6-10-21-20-9-4-5-12-23(20)26-24(21)22/h1-16,25H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLTUEMNYNAKHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC4=C3SC5=CC=CC=C45 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2891779.png)

![3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2891781.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea](/img/structure/B2891782.png)

![2-methyl-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2891786.png)

![1-(2-fluorophenyl)-2-naphthalen-2-ylsulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B2891789.png)

![5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2891793.png)

![2-(3,4-dimethoxyphenyl)-7-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2891796.png)

![3-benzyl-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2891798.png)